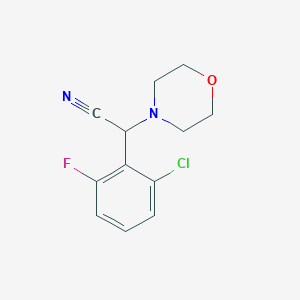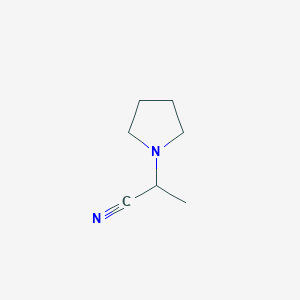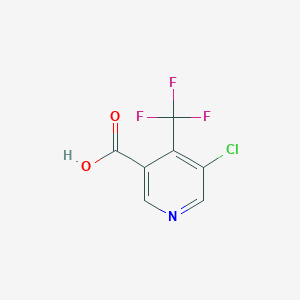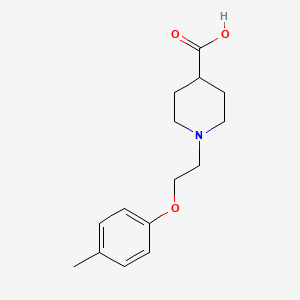![molecular formula C16H21N5 B7791705 3-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]aniline](/img/structure/B7791705.png)
3-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]aniline is an organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring substituted with an ethylpiperazine group and an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]aniline typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Ethylpiperazine Group: The ethylpiperazine group is introduced via nucleophilic substitution reactions, often using ethylpiperazine and a suitable leaving group on the pyridazine ring.
Attachment of the Aniline Moiety: The aniline moiety is attached through a coupling reaction, such as a Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of aniline with a halogenated pyridazine intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Common industrial techniques include:
Catalytic Hydrogenation: Used to reduce nitro groups to amines.
Palladium-Catalyzed Coupling Reactions: Employed for the formation of carbon-nitrogen bonds.
Analyse Des Réactions Chimiques
Types of Reactions
3-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridazine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
N-Oxides: Formed through oxidation reactions.
Amines: Resulting from reduction reactions.
Substituted Pyridazines: Produced via nucleophilic substitution reactions.
Applications De Recherche Scientifique
3-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]aniline has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes and receptors.
Biological Studies: Used in studies to understand its interaction with biological targets, such as proteins and nucleic acids.
Industrial Applications: Employed as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases by binding to their active sites, thereby affecting cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Ethylpiperazin-1-yl)aniline: Shares the ethylpiperazine group but lacks the pyridazine ring.
Pyridazine Derivatives: Compounds with similar pyridazine rings but different substituents.
Uniqueness
3-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable scaffold in medicinal chemistry and industrial applications.
Propriétés
IUPAC Name |
3-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5/c1-2-20-8-10-21(11-9-20)16-7-6-15(18-19-16)13-4-3-5-14(17)12-13/h3-7,12H,2,8-11,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPKXWXKHDUJTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl benzo[c][1,2,5]oxadiazole-5-carboxylate](/img/structure/B7791659.png)


![2-methyl-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B7791672.png)
![5-methyl-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B7791679.png)
![2-[6-Oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,6-dihydropyridazin-1-yl]aceticacid](/img/structure/B7791691.png)
![1-[2-(4-Methoxyphenoxy)ethyl]piperazine dihydrochloride](/img/structure/B7791711.png)

